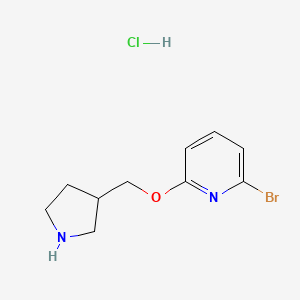

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride

Vue d'ensemble

Description

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is a chemical compound that belongs to the class of bromopyridine derivatives. It is characterized by the presence of a bromine atom at the 2-position and a pyrrolidinylmethoxy group at the 6-position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride typically involves the reaction of 2-bromo-6-methoxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrolidinylmethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Products include piperidine derivatives.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride involves several steps, including the bromination of pyridine derivatives and the introduction of the pyrrolidinylmethoxy group. The following general reaction pathway has been documented:

- Bromination : Starting from 6-(3-pyrrolidinylmethoxy)pyridine, bromination occurs at the 2-position using bromine or hydrogen bromide.

- Formation of Hydrochloride Salt : The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Interaction with Nicotinic Receptors

Research indicates that compounds like this compound can selectively modulate nAChRs, particularly the α4β2 subtype. These receptors are implicated in cognitive functions and are potential targets for treating disorders such as Alzheimer's disease and schizophrenia .

Table 1: Biological Activity of this compound

Therapeutic Applications

The compound has shown promise in preclinical studies for its potential to treat various neurological conditions by enhancing synaptic transmission and improving cognitive function. For instance, it could be beneficial in managing symptoms associated with:

- Alzheimer's Disease : By enhancing cholinergic signaling.

- Schizophrenia : By modulating receptor activity to alleviate cognitive deficits.

- Substance Abuse Disorders : By potentially reducing cravings through receptor modulation .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

Case Study 1: PET Imaging Studies

In a study involving positron emission tomography (PET), researchers evaluated the binding kinetics of radiolabeled derivatives of this compound in animal models. The findings suggested that it could serve as a valuable imaging agent for studying nAChR distribution in vivo .

Case Study 2: Cognitive Function Enhancement

Another study focused on the cognitive effects of administering this compound in rodent models. Results indicated significant improvements in memory tasks, supporting its potential use as a cognitive enhancer .

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pyrrolidinylmethoxy group can enhance binding affinity and specificity to these targets. The bromine atom can participate in halogen bonding, which can influence the compound’s activity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-6-methylpyridine: Similar in structure but lacks the pyrrolidinylmethoxy group.

2-Bromo-6-methoxypyridine: Similar but with a methoxy group instead of pyrrolidinylmethoxy.

2-Chloro-6-(3-pyrrolidinylmethoxy)pyridine: Similar but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is unique due to the presence of both the bromine atom and the pyrrolidinylmethoxy group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The pyrrolidinylmethoxy group enhances the compound’s solubility and binding affinity, while the bromine atom provides a site for further functionalization through substitution reactions.

Activité Biologique

2-Bromo-6-(3-pyrrolidinylmethoxy)pyridine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidinylmethoxy group. Its chemical structure can be represented as follows:

The biological activity of this compound is believed to involve interaction with various molecular targets, particularly receptors involved in neurotransmission. It has been suggested that this compound may act as an antagonist at nicotinic acetylcholine receptors, which are implicated in several neurological disorders and conditions such as Alzheimer's disease and schizophrenia .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Nicotinic Receptor Studies : Research has demonstrated that derivatives of pyridine compounds, including this compound, show significant binding affinity to nicotinic receptors. In one study, the compound was evaluated for its potential in modulating receptor activity, indicating promise for treating neurodegenerative diseases .

- Antimicrobial Testing : A series of experiments assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was attributed to the modulation of intracellular signaling pathways related to cell survival .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications on the pyridine ring significantly influence biological activity. For instance, the introduction of different halogen substituents has been shown to enhance receptor binding affinity and selectivity .

Propriétés

IUPAC Name |

2-bromo-6-(pyrrolidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.ClH/c11-9-2-1-3-10(13-9)14-7-8-4-5-12-6-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQAQPDOXJCIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=NC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.